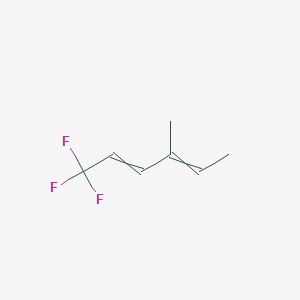![molecular formula C9H13NO4 B12533734 (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 791564-46-0](/img/structure/B12533734.png)
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with two carboxylic acid groups and an amino group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the use of Diels-Alder reactions followed by various functional group transformations. One common approach is the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters under basic conditions . This method involves the use of strong bases and electron-withdrawing N-protective groups to promote the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides or anhydrides for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but with different functional groups.
(1R,2S,3R,4S)-2-Methylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another bicyclic compound with a methyl group instead of an amino group.
2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains a nitrogen atom in the bicyclic ring.
Uniqueness
The uniqueness of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
791564-46-0 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1 |
InChI Key |
HBLCKYRWQMAQCD-OLHMAJIHSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@]2(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


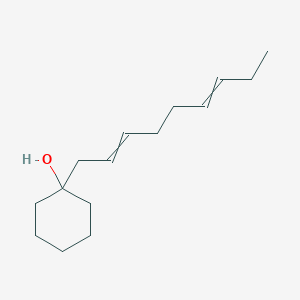

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
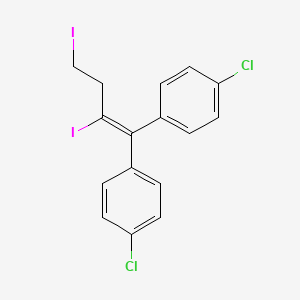
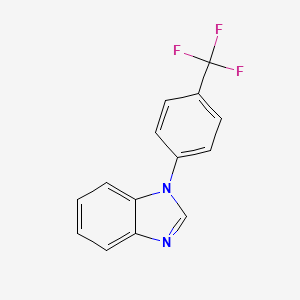

![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
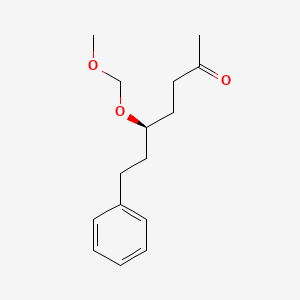

![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
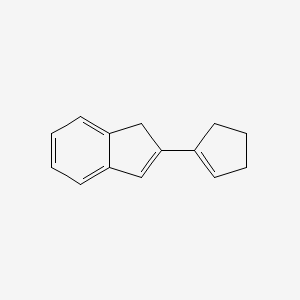
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
